(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 63734-73-6
VCID: VC13342336
InChI: InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1
SMILES: CCOC(=O)C1C(O1)C(=O)O
Molecular Formula: C6H8O5
Molecular Weight: 160.12 g/mol

(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid

CAS No.: 63734-73-6

Cat. No.: VC13342336

Molecular Formula: C6H8O5

Molecular Weight: 160.12 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid - 63734-73-6

Specification

CAS No. 63734-73-6
Molecular Formula C6H8O5
Molecular Weight 160.12 g/mol
IUPAC Name (2R,3R)-3-ethoxycarbonyloxirane-2-carboxylic acid
Standard InChI InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1
Standard InChI Key MWMZDXCRDIBPCO-QWWZWVQMSA-N
Isomeric SMILES CCOC(=O)[C@H]1[C@@H](O1)C(=O)O
SMILES CCOC(=O)C1C(O1)C(=O)O
Canonical SMILES CCOC(=O)C1C(O1)C(=O)O

Introduction

Structural and Molecular Characteristics

(2R,3R)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid (CAS No. 93061-20-2) is a chiral compound with the molecular formula C6_6H8_8O5_5 and a molecular weight of 160.12 g/mol. Its structure features a three-membered epoxide ring fused to a carboxylic acid moiety and an ethoxycarbonyl group, conferring unique reactivity (Fig. 1). The stereochemistry at the C2 and C3 positions (R,R configuration) is critical for its interactions in biological systems and synthetic pathways.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name(2R,3R)-3-Ethoxycarbonyloxirane-2-carboxylic acid
Molecular FormulaC6_6H8_8O5_5
Molecular Weight160.12 g/mol
CAS Registry Number93061-20-2
Stereochemistry(2R,3R)

The compound’s InChIKey (MWMZDXCRDIBPCO-IUYQGCFVSA-N) and canonical SMILES (CCOC(=O)C1C(O1)C(=O)O) further delineate its structural uniqueness.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid typically begins with the epoxidation of (2R,3R)-2,3-dihydroxybutanedioic acid derivatives. A widely employed method involves treating the dihydroxy precursor with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C. This regioselective epoxidation proceeds via an electrophilic mechanism, yielding the target compound with high enantiomeric excess. Industrial-scale production often employs continuous flow reactors to optimize temperature control and reaction efficiency.

Reaction Pathways

The compound’s reactivity is dominated by its epoxide and ester groups:

  • Epoxide Ring-Opening: Nucleophiles (e.g., amines, thiols) attack the electrophilic oxirane carbon, leading to ring-opening products. For example, reaction with ammonia generates β-amino alcohols, which are precursors to pharmaceuticals.

  • Ester Hydrolysis: Under acidic or basic conditions, the ethoxycarbonyl group hydrolyzes to a carboxylic acid, enabling further functionalization.

  • Reduction: Lithium aluminum hydride (LiAlH4_4) reduces the ester to a primary alcohol, while catalytic hydrogenation saturates the epoxide ring.

Table 2: Representative Reactions and Conditions

Reaction TypeReagents/ConditionsMajor Products
Nucleophilic SubstitutionNH3_3, H2_2O, 25°Cβ-Amino alcohol derivatives
Ester HydrolysisNaOH, H2_2O, refluxDicarboxylic acid
Epoxide ReductionLiAlH4_4, THF, 0°C1,2-Diol derivatives

Biological and Medicinal Applications

Anticancer Activity

Derivatives of (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid exhibit promising cytotoxicity against cancer cell lines. For instance, epoxycarboxylic acid analogs have demonstrated IC50_{50} values of 12–45 μM in A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The epoxide’s electrophilic nature facilitates covalent binding to nucleophilic residues in oncogenic proteins, disrupting cellular proliferation.

Antimicrobial Properties

Structural modifications at the ethoxycarbonyl group yield compounds with broad-spectrum antimicrobial activity. In vitro studies report minimum inhibitory concentrations (MICs) of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli, comparable to first-line antibiotics.

Industrial and Material Science Applications

Polymer Synthesis

The epoxide’s ring-opening polymerization produces polyethers with tunable mechanical properties. Copolymerization with ε-caprolactone yields biodegradable polymers for medical implants.

Crosslinking Agents

In epoxy resins, the compound enhances crosslink density, improving thermal stability (decomposition temperature >250°C) and adhesive strength.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Epoxycarboxylic Acids

CompoundFunctional GroupsKey Applications
(2R,3R)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acidEpoxide, ester, carboxylic acidDrug synthesis, polymers
(2S,3S)-2,3-Epoxybutanedioic acidEpoxide, carboxylic acidLimited biological activity
Methyl 2,3-epoxysuccinateEpoxide, methyl esterSpecialty chemicals

The (2R,3R) configuration and ethoxycarbonyl group confer superior reactivity and selectivity compared to analogs, enabling diverse downstream applications.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interactions with biological targets using X-ray crystallography and molecular docking.

  • Process Optimization: Develop enantioselective catalytic systems for large-scale synthesis.

  • Therapeutic Development: Evaluate in vivo efficacy and toxicity profiles of derivatives in preclinical models.

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